1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-14-12-16(6-8-20(14)28-2)29(26,27)25-11-10-24-9-3-4-19(24)21(25)17-7-5-15(22)13-18(17)23/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIWWMIGZOHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a dichlorophenyl group and a methoxy-methylphenylsulfonyl moiety. This structural diversity suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to 1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways associated with cancer cell proliferation. For instance:
- Mechanism : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways has been documented in several studies involving pyrazole derivatives .
- Case Study : A study on similar pyrazole compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing synergistic effects when combined with doxorubicin .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research has shown that related pyrazole derivatives can inhibit microglial activation and reduce nitric oxide production in inflammatory models.
- Mechanism : Compounds targeting microglial activation pathways may alleviate neuroinflammation associated with neurodegenerative diseases like Parkinson's disease .
- Case Study : A derivative was tested for its protective effects against lipopolysaccharide (LPS)-induced neuroinflammation and showed significant attenuation of inflammatory markers in vitro and in vivo models .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties. The presence of specific functional groups in the compound may enhance its interaction with microbial targets.
- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
- Research Findings : Studies have indicated that various pyrazole derivatives exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the substituents on the pyrazole ring can lead to variations in potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl | Enhances antitumor activity |
| Methoxy group | Increases solubility and bioavailability |
| Sulfonyl moiety | Improves binding affinity to target enzymes |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]pyrazine Cores
Compound A : (R)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine
- Core : Octahydropyrrolo[1,2-a]pyrazine (fully saturated).
- Substituents :
- Ethyl chain at position 2, terminating in a 3,4-dichlorophenyl group.
- Lacks the sulfonyl group present in the target compound.
Compound B : Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
- Core : Partially hydrogenated pyrrolo[1,2-a]pyrazine.
- Substituents : Benzyl and phenyl groups introduced via enantioselective hydrogenation of pyrazinium salts.
- Synthesis : Achieved via iridium-catalyzed asymmetric hydrogenation (up to 95% ee) with cesium carbonate to suppress racemization. This method contrasts with the target compound’s likely sulfonylation-based synthesis.
Analogues with Related Heterocyclic Cores
Compound C : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Core : Tetrahydroimidazo[1,2-a]pyridine, differing from the target compound by an additional nitrogen atom.
- Substituents: Electron-withdrawing nitro and cyano groups, akin to the dichlorophenyl and sulfonyl groups in the target compound.
- Activity : Nitro groups may enhance redox activity, but the imidazo core’s distinct electronics could alter receptor interactions.
Compound D : 3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-yl)-5,6-Dihydro-4H-Pyrrolo[1,2-b]pyrazole
- Core : Dihydropyrrolo[1,2-b]pyrazole, combining pyrrole and pyrazole rings.
- Comparison : Fluorine’s electronegativity parallels chlorine’s effects, but the pyrazole core may confer different pharmacokinetic properties.
Compounds with Pharmacologically Active Substituents
Compound E : 1-(4-Chlorophenyl)-2-Methyl-2-Phenyl-5-(Thiophen-2-yl)-1,2-Dihydro-3H-Pyrrol-3-One
- Core : Pyrrolone (unsaturated lactam) with a thiophene substituent.
- Synthesis: Base-catalyzed cyclization of alkynones, distinct from hydrogenation or sulfonylation approaches.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The pyrrolo[1,2-a]pyrazine core accommodates diverse substituents, with electron-withdrawing groups (e.g., Cl, SO₂) enhancing receptor affinity and stability.
Synthetic Methods : Asymmetric hydrogenation (e.g., Ir catalysis ) enables high enantiomeric excess, critical for chiral pharmaceuticals. The target compound’s sulfonyl group likely requires post-hydrogenation functionalization.
Pharmacological Potential: Dichlorophenyl and sulfonyl groups in the target compound may synergize to improve blood-brain barrier penetration and target engagement compared to analogues with simpler alkyl or aryl substituents.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing 1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonation. A critical step is the hydrogenation of the pyrrolo[1,2-a]pyrazinium precursor using iridium catalysts under high-pressure H₂. Optimal conditions include:
- Catalyst : Ir-based complexes (e.g., [Ir(cod)Cl]₂ with chiral ligands) for enantioselective reduction .
- Additives : Cesium carbonate (Cs₂CO₃) to suppress racemization and enhance conversion .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) for solubility and reaction homogeneity .
Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₂₁H₂₀Cl₂N₂O₃S) .
- X-ray Crystallography : Single-crystal analysis to resolve ambiguous stereocenters or confirm sulfonyl group geometry .
Purity is assessed via HPLC (≥95% by area normalization) and elemental analysis .
Advanced Research Questions
Q. How can enantioselective synthesis of the compound’s chiral centers be optimized?
- Methodological Answer : Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts is critical. Key strategies include:
- Ligand Design : Chiral phosphine-oxazoline ligands to achieve up to 95% enantiomeric excess (ee) .
- Pressure Control : 50–100 bar H₂ pressure to balance reaction rate and catalyst stability .
- Temperature : 25–40°C to minimize side reactions while maintaining catalytic activity .
Post-reaction, chiral HPLC (e.g., Chiralpak® columns) is used to quantify ee .
Q. How should researchers address contradictions in catalytic hydrogenation data across studies?
- Methodological Answer : Discrepancies in ee (e.g., 78% vs. 95%) often arise from variations in:
- Catalyst Loading : Higher iridium concentrations (1–5 mol%) improve turnover but may reduce selectivity .
- Substrate Activation : Pre-treatment of the pyrazinium salt with benzyl bromide enhances reactivity by reducing coordination with the catalyst .
Systematic optimization via Design of Experiments (DoE) is recommended to identify interactions between variables (e.g., solvent, pressure, ligand ratio) .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS over 24–72 hours .
- Light Sensitivity : UV-visible spectroscopy to detect photodegradation products under accelerated light exposure .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking Software : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., aldose reductase, implicated in diabetes) .
- Force Fields : AMBER or CHARMM for simulating ligand-protein interactions over nanosecond timescales .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl, dichlorophenyl) for activity using tools like PharmaGist .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : SAR studies require systematic structural modifications:
- Substituent Variation : Synthesize analogs with altered methoxy/methyl groups on the phenyl ring to evaluate electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., aldose reductase) or cell-based models (e.g., antiarrhythmic activity in cardiomyocytes) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to bioactivity .
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